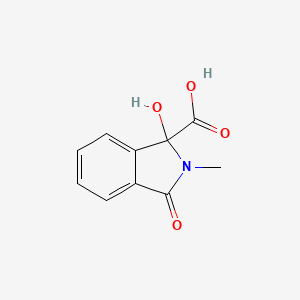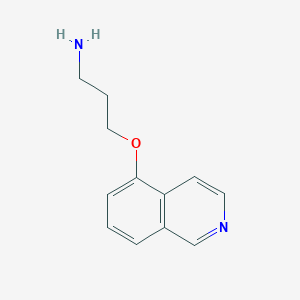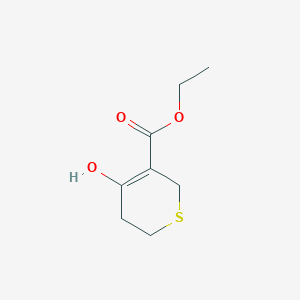
3-Methyleneazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyleneazetidin-2-one is a unique heterocyclic compound featuring a four-membered ring with a methylene group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyleneazetidin-2-one can be achieved through various methods. One common approach involves the reaction of α-ketoamides with sulfonylhydrazones, followed by the Shapiro reaction . Another method includes the use of 1-lithiooxy-1-lithio-amino-allene derivatives or lithium phenyl-ethynolate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and catalytic reactions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyleneazetidin-2-one undergoes various chemical reactions, including nucleophilic ring-opening reactions, multicomponent reactions, cycloadditions, and transition-metal-catalyzed reactions .
Common Reagents and Conditions:
Nucleophilic Ring-Opening Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Cycloadditions: These reactions typically require the presence of a catalyst, such as a transition metal, to facilitate the formation of larger ring systems.
Multicomponent Reactions: These reactions involve multiple reactants coming together in a single reaction vessel, often under mild conditions, to form complex products.
Major Products Formed: The major products formed from these reactions include various substituted azetidines and other heterocyclic compounds, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-Methyleneazetidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyleneazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Methyleneaziridines: These compounds also feature an exocyclic C–C double bond on a three-membered ring and are used in organic synthesis.
Azetidine-2-ones: These compounds are structurally similar but lack the methylene group, leading to different chemical properties and applications.
Uniqueness: 3-Methyleneazetidin-2-one stands out due to its unique combination of a four-membered ring and a methylene group, which imparts distinct reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C4H5NO |
|---|---|
Peso molecular |
83.09 g/mol |
Nombre IUPAC |
3-methylideneazetidin-2-one |
InChI |
InChI=1S/C4H5NO/c1-3-2-5-4(3)6/h1-2H2,(H,5,6) |
Clave InChI |
WGGBNFPFDAICPR-UHFFFAOYSA-N |
SMILES canónico |
C=C1CNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B13111075.png)

![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)



![Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate](/img/structure/B13111120.png)




